molecular formula C9H13ClN2O2 B3390271 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956573-62-9

1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3390271
CAS No.: 956573-62-9
M. Wt: 216.66 g/mol
InChI Key: VTLWIDDZVIOQSV-UHFFFAOYSA-N
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Description

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a molecular formula of C9H13ClN2O2. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a butyl group at the 1-position, a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as butylamine, chloroacetic acid, and acetic acid.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production can be carried out using batch processes for smaller-scale production or continuous processes for larger-scale production.

  • Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity and yield.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The pyrazole ring can be reduced to form different derivatives.

  • Substitution: The chlorine atom can be substituted with other groups to form various analogs.

Common Reagents and Conditions:

  • Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are used.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Various analogs with different substituents on the pyrazole ring.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial applications.

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

  • 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for modification further enhance its utility in various fields.

Properties

IUPAC Name

1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(10)7(9(13)14)6(2)11-12/h3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLWIDDZVIOQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=N1)C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323406
Record name 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956573-62-9
Record name 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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